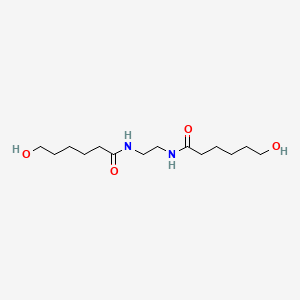

N,N'-(Ethane-1,2-diyl)bis(6-hydroxyhexanamide)

Cat. No. B8562526

M. Wt: 288.38 g/mol

InChI Key: CFFICXVGSURQOO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09150763B2

Procedure details

C2C monomer is prepared by reacting 1.2 kg ethylene diamine (EDA) with 4.56 kg of ε-caprolactone under a nitrogen blanket in a stainless steel reactor equipped with an agitator and a cooling water jacket. An exothermic condensation reaction between the ε-caprolactone and the EDA occurs which causes the temperature to rise gradually to 80 degrees Celsius (° C.). A white deposit forms and the reactor contents solidify, at which point the stirring is stopped. The reactor contents are then cooled to 20° C. and are then allowed to rest for 15 hours. The reactor contents are then heated to 140° C. at which temperature the solidified reactor contents melt. The liquid product is then discharged from the reactor into a collecting tray. A nuclear magnetic resonance study of the resulting product shows that the molar concentration of C2C in the product exceeds 80 percent. The melting point of the C2C product is determined to be 140° C.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]1(=[O:12])[O:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[OH:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([NH:3][CH2:2][CH2:1][NH:4][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:12])=[O:11])=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Two

|

Name

|

|

|

Quantity

|

4.56 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN)N

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

C2C monomer is prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an agitator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise gradually to 80 degrees Celsius

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor contents are then heated to 140° C. at which temperature the solidified reactor contents

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

A nuclear magnetic resonance study of the resulting product shows that the molar concentration of C2C in the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be 140° C.

|

Outcomes

Product

Details

Reaction Time |

15 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OCCCCCC(=O)NCCNC(=O)CCCCCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |